molecular formula C6H8ClIN+ B15198102 2-Chloro-1-methylpyridin-1-ium;hydroiodide

2-Chloro-1-methylpyridin-1-ium;hydroiodide

Cat. No.: B15198102
M. Wt: 256.49 g/mol
InChI Key: ABFPKTQEQNICFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylpyridin-1-ium;hydroiodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine is dissolved in hot acetone. Methyl iodide is then added to the mixture, and the reaction is stirred at room temperature for three hours. After the reaction is complete, the solvent is evaporated to yield the solid product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in crystalline form and is sensitive to moisture and light, requiring storage in a dry, dark environment .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpyridin-1-ium;hydroiodide involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, and other derivatives. The compound acts as a coupling reagent, forming an intermediate complex with the hydroxy group, which then undergoes further reaction to yield the desired product .

Properties

Molecular Formula

C6H8ClIN+

Molecular Weight

256.49 g/mol

IUPAC Name

2-chloro-1-methylpyridin-1-ium;hydroiodide

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1Cl.I

Origin of Product

United States

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